molecular formula C9H9BrINO B14051249 1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one

1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one

Cat. No.: B14051249
M. Wt: 353.98 g/mol
InChI Key: YHBKLELELDXBMB-UHFFFAOYSA-N
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Description

1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H9BrINO and a molecular weight of 353.98 g/mol . This compound is characterized by the presence of amino, iodine, and bromine substituents on a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-iodophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes iodination, amination, and bromination steps, each requiring specific reagents and conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-iodophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrINO

Molecular Weight

353.98 g/mol

IUPAC Name

1-(5-amino-2-iodophenyl)-2-bromopropan-1-one

InChI

InChI=1S/C9H9BrINO/c1-5(10)9(13)7-4-6(12)2-3-8(7)11/h2-5H,12H2,1H3

InChI Key

YHBKLELELDXBMB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC(=C1)N)I)Br

Origin of Product

United States

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